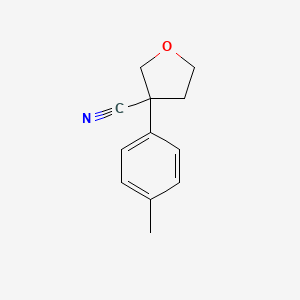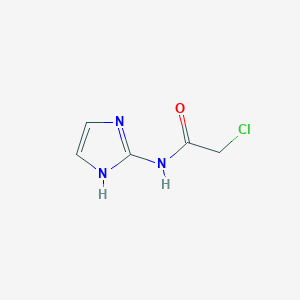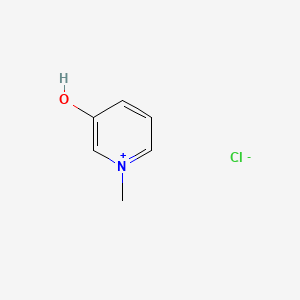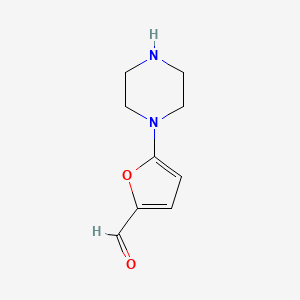
2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline is a chemical compound that features a piperazine moiety, which is commonly found in various bioactive molecules and drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination and aromatic nucleophilic substitution are often employed in the industrial synthesis of piperazine-containing compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: Aromatic nucleophilic substitution reactions are common for modifying the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methoxyaniline: Lacks the piperazine moiety, resulting in different chemical properties.
4-(Piperazine-1-carbonyl)aniline: Does not have the fluoro and methoxy substituents, affecting its reactivity and applications.
2-Fluoro-4-(piperazine-1-carbonyl)aniline: Similar structure but different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
2-Fluoro-5-methoxy-4-(piperazine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluoro and methoxy groups, along with the piperazine moiety, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H16FN3O2 |
|---|---|
Poids moléculaire |
253.27 g/mol |
Nom IUPAC |
(4-amino-5-fluoro-2-methoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H16FN3O2/c1-18-11-7-10(14)9(13)6-8(11)12(17)16-4-2-15-3-5-16/h6-7,15H,2-5,14H2,1H3 |
Clé InChI |
YBRVFZIPQYHZJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)N2CCNCC2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)





![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)

![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)
![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)


